molecular formula C8H8BrFO B1526385 4-Bromo-2-ethoxy-1-fluorobenzene CAS No. 900174-64-3

4-Bromo-2-ethoxy-1-fluorobenzene

Cat. No. B1526385
M. Wt: 219.05 g/mol
InChI Key: QNMCMYYZINDARU-UHFFFAOYSA-N
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Patent
US07622585B2

Procedure details

To a solution of 23A (4.4 g, 23 mmol) and K2CO3 (6.4 g, 46 mmol) in DMF (30 mL) was added ethyl iodide (2.49 mL, 31 mmol) at rt. The mixture was heated at 50° C. for 2.0 h. After cooling to rt, it was diluted with ether, washed with water and brine, dried over MgSO4. The crude residue was purified by flash column chromatography (EtOAc:hexanes=1:5) to give 3.86 g (77%) of 32A as viscous oil.
Name
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
2.49 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([OH:8])[CH:7]=1.C([O-])([O-])=O.[K+].[K+].[CH2:16](I)[CH3:17]>CN(C=O)C.CCOCC>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([O:8][CH2:16][CH3:17])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)O)F
Name
Quantity
6.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.49 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash column chromatography (EtOAc:hexanes=1:5)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)F)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.86 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.